1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
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Overview
Description
1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a benzimidazole ring fused with a difluorophenyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multiple steps. One common approach is the condensation of 3,4-difluorophenylamine with 2-methyl-5-nitrobenzimidazole followed by reduction and subsequent carboxylation. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic substitution reactions may require the use of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Amines and related compounds.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)piperazine
(S)-2-chloro-1-(3,4-difluorophenyl)ethanol
3,5-Difluoroacetophenone
This comprehensive overview highlights the significance of 1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-8-18-13-6-9(15(20)21)2-5-14(13)19(8)10-3-4-11(16)12(17)7-10/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBVKYDZZMGCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC(=C(C=C3)F)F)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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